1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(prop-2-en-1-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Description
1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(prop-2-en-1-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dimethyl group, and a hexahydroquinoline core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-prop-2-enyl-6,8-dihydroquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-5-10-23-20(26)17-11-16-18(12-22(2,3)13-19(16)25)24(21(17)27)14-6-8-15(28-4)9-7-14/h5-9,11H,1,10,12-13H2,2-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQQDLMQPRUJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)OC)C(=O)NCC=C)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(prop-2-en-1-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the hexahydroquinoline core: This can be achieved through a cyclization reaction involving appropriate starting materials such as aniline derivatives and diketones.
Introduction of the methoxyphenyl group: This step may involve a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a suitable catalyst.
Incorporation of the dimethyl groups: This can be done through alkylation reactions using methylating agents.
Attachment of the prop-2-en-1-yl group: This step may involve a nucleophilic substitution reaction using allyl halides.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(prop-2-en-1-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Addition: The double bond in the prop-2-en-1-yl group can undergo addition reactions with halogens or hydrogen halides, forming halogenated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(prop-2-en-1-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Pathway modulation: The compound could influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis, through its interactions with key proteins and molecules.
Comparison with Similar Compounds
1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(prop-2-en-1-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: This compound lacks the prop-2-en-1-yl group, which may affect its reactivity and biological activity.
1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-methyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: The presence of a methyl group instead of the prop-2-en-1-yl group may result in different chemical and biological properties.
1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(2-hydroxyethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: The hydroxyethyl group introduces additional hydrogen bonding potential, which could influence the compound’s solubility and interactions with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
